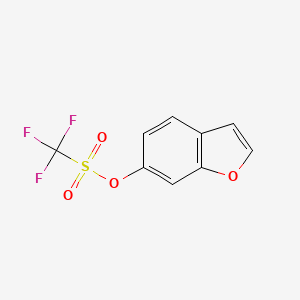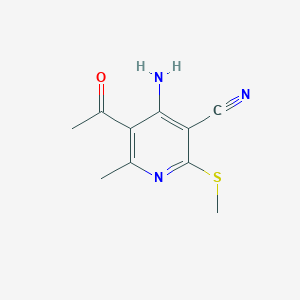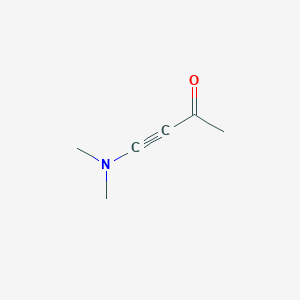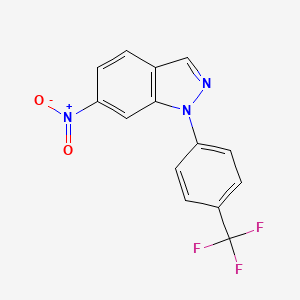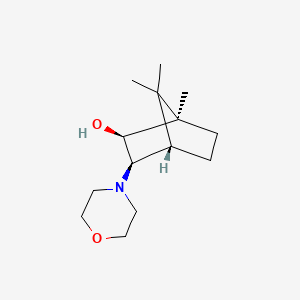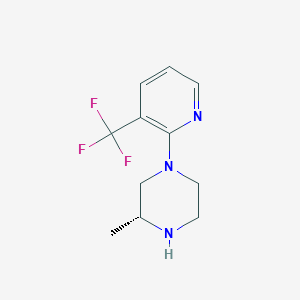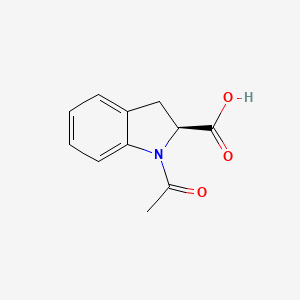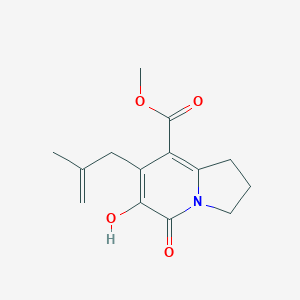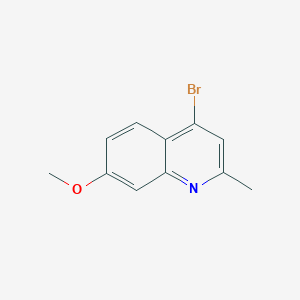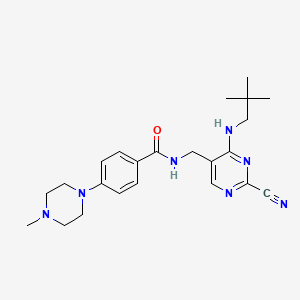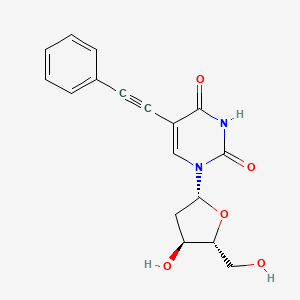![molecular formula C9H17ClO3 B1624553 2-[2-(2-Chloroethoxy)ethoxy]oxane CAS No. 54533-84-5](/img/structure/B1624553.png)
2-[2-(2-Chloroethoxy)ethoxy]oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Chloroethoxy)ethoxy]oxane is a chemical compound with the molecular formula C9H17ClO3 and a molecular weight of 208.68 g/mol. It is a derivative of tetrahydropyran, featuring a chloroethoxy group attached to the ethoxy chain. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloroethoxy)ethoxy]oxane typically involves the reaction of tetrahydropyran with 2-(2-chloroethoxy)ethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
化学反应分析
Types of Reactions
2-[2-(2-Chloroethoxy)ethoxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
科学研究应用
2-[2-(2-Chloroethoxy)ethoxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of bioactive compounds and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]oxane involves its ability to act as a protecting group for hydroxyl functionalities. The compound forms stable ether linkages, which can be selectively cleaved under acidic conditions to release the protected hydroxyl group. This property makes it valuable in organic synthesis and peptide chemistry .
相似化合物的比较
Similar Compounds
2-(2-Chloroethoxy)tetrahydropyran: A simpler derivative with similar reactivity but fewer ethoxy groups.
2-(2-[2-Chloroethoxy]ethoxy)ethanol: A related compound with an additional hydroxyl group, used in similar applications
Uniqueness
2-[2-(2-Chloroethoxy)ethoxy]oxane is unique due to its extended ethoxy chain, which provides additional flexibility and reactivity in synthetic applications. Its ability to form stable ether linkages while being easily cleaved under specific conditions makes it a versatile tool in organic synthesis .
属性
CAS 编号 |
54533-84-5 |
|---|---|
分子式 |
C9H17ClO3 |
分子量 |
208.68 g/mol |
IUPAC 名称 |
2-[2-(2-chloroethoxy)ethoxy]oxane |
InChI |
InChI=1S/C9H17ClO3/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9H,1-8H2 |
InChI 键 |
ZQXLMMBXCPBEIQ-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCOCCCl |
规范 SMILES |
C1CCOC(C1)OCCOCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
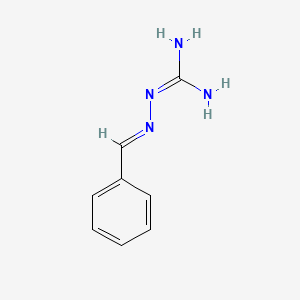
![[Bis(propylsulfanyl)methyl]benzene](/img/structure/B1624473.png)
